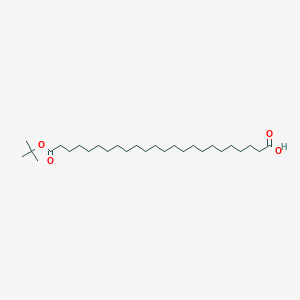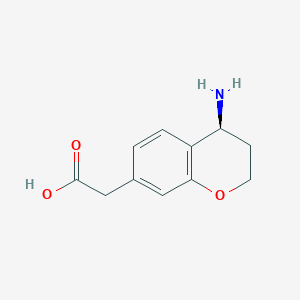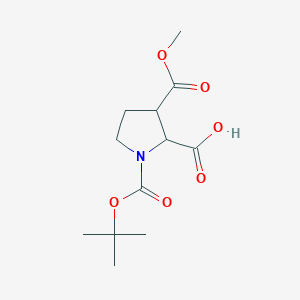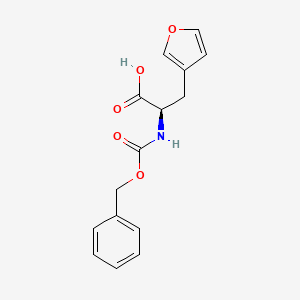
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a chiral compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the furan ring through a series of coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction of the benzyloxycarbonyl group yields the free amino acid.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its unique structure allows for the exploration of binding affinities and reaction mechanisms.
Medicine
In medicine, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The furan ring can participate in π-π interactions, enhancing binding affinity to aromatic residues in proteins. The amino group can form hydrogen bonds, contributing to the overall stability of the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid
- ®-2-(((Methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid
- ®-2-(((Benzyloxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
Uniqueness
®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research. Its furan ring distinguishes it from similar compounds with different aromatic systems, providing unique reactivity and binding properties.
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
(2R)-3-(furan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H15NO5/c17-14(18)13(8-12-6-7-20-9-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2,(H,16,19)(H,17,18)/t13-/m1/s1 |
InChI Key |
YMQHLGRWESEVBP-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=COC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=COC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



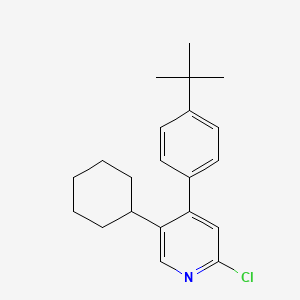
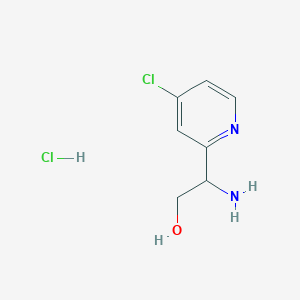
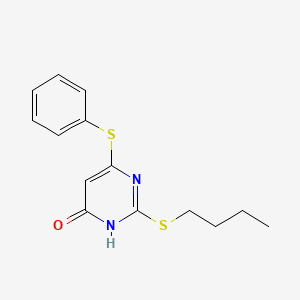
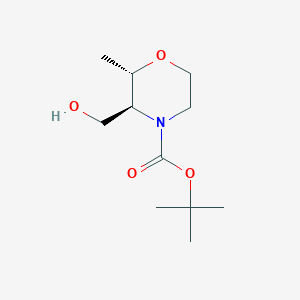
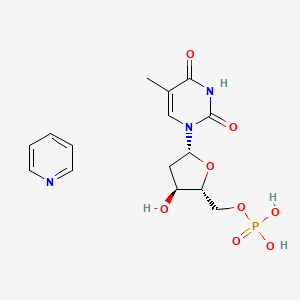
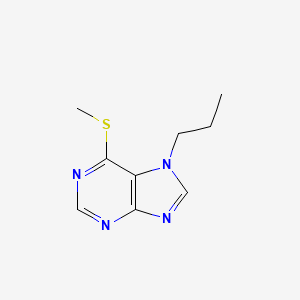
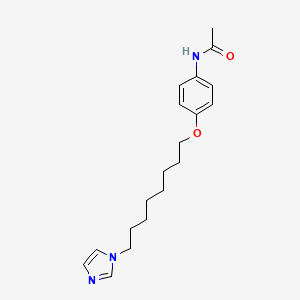
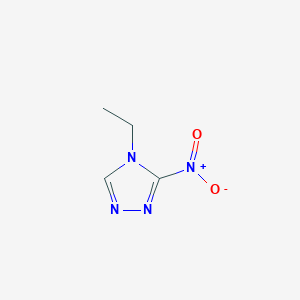
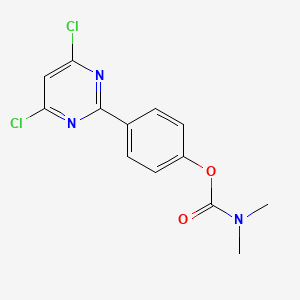
![2-(4-Fluorophenyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B15216488.png)
